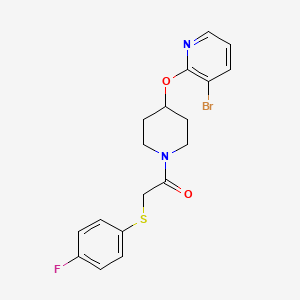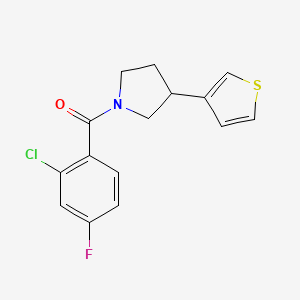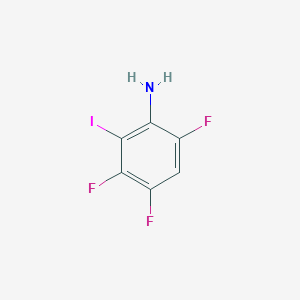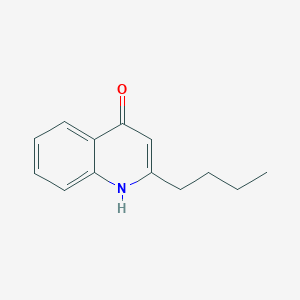
1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorophenylacetic acid is a white shiny crystalline powder or flakes . It is used as an intermediate in the production of fluorinated anesthetics .
Synthesis Analysis
There are several methods to synthesize compounds related to 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid. For example, novel organotin (IV) complexes derived from 4-fluorophenyl-selenoacetic acid were synthesized . Another method involves a multi-step nucleophilic substitution reaction and ester hydrolysis .Molecular Structure Analysis
The molecular structure of a related compound, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was successfully synthesized and crystallized in the monoclinic system .Chemical Reactions Analysis
4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates .Physical And Chemical Properties Analysis
4-Fluorophenylboronic acid has a molecular weight of 139.92 g/mol . Another related compound, 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid, has a molecular weight of 223.20 g/mol .科学的研究の応用
Medicine: Antiviral and Antimicrobial Applications
This compound has shown promise in the medical field due to its potential antiviral and antimicrobial properties. Derivatives of 1,2,4-triazole have been investigated for their efficacy against a broad range of viruses and bacteria. The presence of the fluorophenyl group may enhance the compound’s ability to interact with biological targets, potentially leading to the development of new treatments for infectious diseases .
Agriculture: Plant Protection and Growth Regulation
In agriculture, triazole derivatives are explored for their role in plant protection and growth regulation. They may serve as precursors for compounds that can control plant diseases or regulate growth, contributing to increased crop yields and better food security .
Material Science: Polymer Chemistry
The fluorophenyl group in this compound could be utilized in polymer chemistry to create materials with specific properties, such as increased resistance to degradation or improved mechanical strength. This can have applications in creating more durable and sustainable materials .
Environmental Science: Pollution Mitigation
Compounds like 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid could be used in environmental science to develop agents that mitigate pollution. For example, they might be involved in processes that break down harmful chemicals or absorb pollutants from the environment .
Analytical Chemistry: Chemical Sensors
In analytical chemistry, the compound’s derivatives could be part of chemical sensors. These sensors might detect specific substances or changes in the environment, which is crucial for monitoring pollutants, toxins, or other important chemical compounds .
Biochemistry: Enzyme Inhibition
The compound’s structure suggests it could act as an enzyme inhibitor, providing a tool for studying biochemical pathways or developing new medications. By inhibiting specific enzymes, researchers can better understand disease mechanisms or control biochemical processes .
Pharmaceutical Development: Drug Design
The unique structure of this compound makes it a candidate for drug design, where it could be used to create new drugs with improved efficacy and reduced side effects. Its ability to bind to various receptors and enzymes can be harnessed to treat a range of conditions .
Neutron Capture Therapy: Cancer Treatment
Lastly, the boron-containing derivatives of this compound could be explored for their potential use in neutron capture therapy, a type of cancer treatment. This application takes advantage of the compound’s ability to capture neutrons and release energy, which can destroy cancer cells .
Safety And Hazards
特性
IUPAC Name |
1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMPBBOUTYAFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2601458.png)
![N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2601459.png)
![3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde](/img/structure/B2601461.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)


![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2601470.png)

![2,4,5-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2601472.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2601475.png)


![2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine](/img/structure/B2601479.png)